molecular formula C13H18BrN B2519242 1-(3-Bromobenzyl)azepane CAS No. 414889-80-8

1-(3-Bromobenzyl)azepane

Cat. No.: B2519242
CAS No.: 414889-80-8
M. Wt: 268.198
InChI Key: ZISKEZUFLBKFEK-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)azepane is a seven-membered heterocyclic compound containing a nitrogen atom within the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzyl)azepane can be synthesized through several methods, including:

    Ring Expansion Reactions: Starting from smaller ring systems, such as piperidine, and expanding them to form the azepane ring.

    Multicomponent Reactions: Utilizing multiple reactants in a single reaction vessel to form the azepane ring in one step.

    Cyclization Reactions: Forming the azepane ring through intramolecular cyclization of linear precursors.

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ:

Chemical Reactions Analysis

1-(3-Bromobenzyl)azepane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The azepane ring can be oxidized to form azepinones.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

  • Substituted azepanes
  • Azepinones
  • Reduced azepane derivatives

Scientific Research Applications

1-(3-Bromobenzyl)azepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)azepane involves its interaction with molecular targets through its bromobenzyl and azepane moieties. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

1-(3-Bromobenzyl)azepane can be compared with other similar compounds, such as:

    Azepine: A seven-membered ring with one nitrogen atom.

    Benzodiazepine: A fused ring system with benzene and diazepine rings.

    Oxazepine: A seven-membered ring containing oxygen and nitrogen atoms.

Uniqueness: this compound is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and potential biological activity compared to other azepane derivatives .

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c14-13-7-5-6-12(10-13)11-15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISKEZUFLBKFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320320
Record name 1-[(3-bromophenyl)methyl]azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198967
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

414889-80-8
Record name 1-[(3-bromophenyl)methyl]azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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